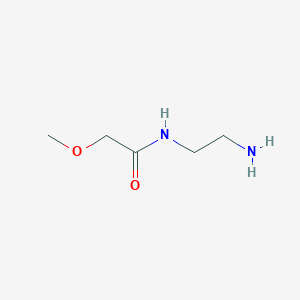
4-amino-N-(2,5-dimethoxyphenyl)benzamide
Descripción general
Descripción
“4-amino-N-(2,5-dimethoxyphenyl)benzamide” is a biochemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a 2,5-dimethoxyphenyl group via an amine linkage . The exact 3D structure can be determined using computational chemistry techniques or experimental methods like X-ray crystallography.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 272.30 . The compound has a theoretical carbon content of 77.89%, hydrogen content of 7.24%, and nitrogen content of 7.36% . The exact physical and chemical properties can be determined using various analytical techniques.Aplicaciones Científicas De Investigación
Pharmacology and Toxicology
Drug Development and Toxicity Studies : Compounds structurally similar to "4-amino-N-(2,5-dimethoxyphenyl)benzamide" have been extensively studied for their pharmacological properties, including potential antipsychotic effects and interactions with dopamine receptors. Eticlopride, for example, a substituted benzamide analog, has been used to understand dopamine receptor function and its role in behavior and antipsychotic activity. Such compounds are useful in modeling and understanding central nervous system disorders and developing therapeutic agents (Martelle & Nader, 2008).
Antitumor Activity : The antitumor potential of imidazole derivatives, including compounds with benzamide functionalities, highlights the diverse chemical space explored for cancer treatment. These studies investigate the mechanisms of action, including apoptosis induction and interaction with cellular targets, offering a foundation for developing novel anticancer therapies (Iradyan et al., 2009).
Materials Science and Chemistry
Organic Light-Emitting Diodes (OLEDs) : Research into organic semiconductors, including compounds based on benzene-1,3,5-tricarboxamide (BTA) and related structures, reveals applications in OLED technology. These studies focus on the synthesis, structural design, and functional testing of materials for use in lighting and display technologies, showcasing the material science applications of compounds with similar structural motifs (Cantekin et al., 2012).
Advanced Oxidation Processes : The degradation and transformation of pharmaceutical compounds, including those with benzamide functionality, through advanced oxidation processes highlight the environmental and chemical engineering applications. These studies contribute to understanding the environmental fate, degradation pathways, and potential environmental impacts of pharmaceuticals and related organic compounds (Qutob et al., 2022).
Safety and Hazards
Direcciones Futuras
The future directions for the study of “4-amino-N-(2,5-dimethoxyphenyl)benzamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research . Additionally, its safety profile and potential hazards should be thoroughly evaluated.
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 4-amino-N-(2,5-dimethoxyphenyl)benzamide are currently unknown
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a solubility of 10 mg/ml in a dmf:h2o (9:1) solution, which may impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
4-amino-N-(2,5-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAKVVJVZDEKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B3143772.png)








![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B3143855.png)

